molecular formula C20H14BrClN4O2 B12459380 2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]acetamide

2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]acetamide

Katalognummer: B12459380
Molekulargewicht: 457.7 g/mol
InChI-Schlüssel: PUKYCZXZFZOTDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]acetamide is an organic compound that features a bromophenoxy group and a chlorophenyl-benzotriazolyl moiety

Vorbereitungsmethoden

The synthesis of 2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of 4-bromophenoxyacetic acid: This can be achieved by reacting 4-bromophenol with chloroacetic acid in the presence of a base.

    Synthesis of 2-(4-chlorophenyl)-2H-benzotriazole: This involves the reaction of 4-chloroaniline with sodium nitrite and benzotriazole.

    Coupling Reaction: The final step involves coupling 4-bromophenoxyacetic acid with 2-(4-chlorophenyl)-2H-benzotriazole using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production.

Analyse Chemischer Reaktionen

2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzotriazole moiety.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]acetamide involves its interaction with specific molecular targets. The benzotriazole moiety can interact with metal ions, while the bromophenoxy and chlorophenyl groups can participate in hydrophobic interactions with proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]acetamide include:

    2-(4-bromophenoxy)ethanol: This compound has a similar bromophenoxy group but lacks the benzotriazole moiety.

    4-(2-(4-bromophenoxy)acetyl)carbohydrazonoyl-2-methoxyphenyl benzoate: This compound has a similar bromophenoxy group and a carbohydrazonoyl moiety.

    (2-bromo-4-chlorophenyl)(phenyl)methanol: This compound has a similar bromo and chloro substitution pattern but lacks the benzotriazole moiety.

The uniqueness of this compound lies in its combination of the bromophenoxy, chlorophenyl, and benzotriazole groups, which confer specific chemical and biological properties.

Eigenschaften

Molekularformel

C20H14BrClN4O2

Molekulargewicht

457.7 g/mol

IUPAC-Name

2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)benzotriazol-5-yl]acetamide

InChI

InChI=1S/C20H14BrClN4O2/c21-13-1-8-17(9-2-13)28-12-20(27)23-15-5-10-18-19(11-15)25-26(24-18)16-6-3-14(22)4-7-16/h1-11H,12H2,(H,23,27)

InChI-Schlüssel

PUKYCZXZFZOTDI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N2N=C3C=CC(=CC3=N2)NC(=O)COC4=CC=C(C=C4)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.